Brivanib alaninate is the L-alanine ester prodrug of brivanib. It is an orally available tyrosine kinase inhibitor that targets the key angiogenesis receptors vascular endothelial growth factor receptor 2 (VEGFR-2) and fibroblast growth factor receptor 1 (FGFR-1). [, , ] Brivanib alaninate is rapidly hydrolyzed to brivanib in vivo. [, ] Brivanib is a potent and selective dual inhibitor of vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF) signaling pathways. [] These pathways play crucial roles in tumor growth and dissemination, making brivanib alaninate a subject of significant interest in cancer research. [, , ]
Brivanib alaninate is an oral prodrug of brivanib, a dual inhibitor targeting the vascular endothelial growth factor and fibroblast growth factor signaling pathways. This compound is primarily investigated for its potential in treating hepatocellular carcinoma and colorectal cancer. The alaninate form enhances the pharmacokinetic properties of brivanib, allowing for improved absorption and bioavailability.
Brivanib alaninate belongs to the class of pyrrolotriazine compounds. It is classified as a small molecule pharmaceutical agent, specifically designed to inhibit key pathways involved in tumor angiogenesis and growth. The compound was developed by Bristol-Myers Squibb and has undergone various stages of clinical trials to assess its efficacy and safety in oncology settings .
The final product is achieved by coupling these two moieties via an ether linkage .
Brivanib alaninate features several key structural components:
The three-dimensional structure allows for interactions with specific receptors involved in tumor growth and angiogenesis, enhancing its therapeutic potential .
Brivanib undergoes several chemical transformations during its metabolic process:
The metabolic profile suggests that while the enantiomeric metabolite exists, it does not significantly contribute to the pharmacological effects due to its lower plasma concentrations in humans .
Brivanib functions as a dual inhibitor by targeting:
The compound's action leads to decreased tumor vascularization and reduced cellular proliferation in cancerous tissues, making it a promising candidate for cancer therapy .
Brivanib alaninate's primary applications lie within oncology:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3